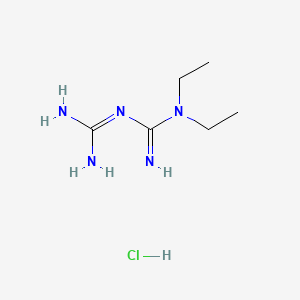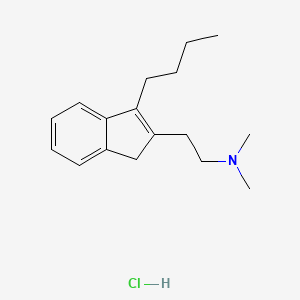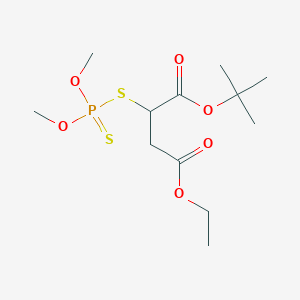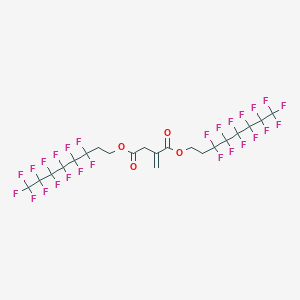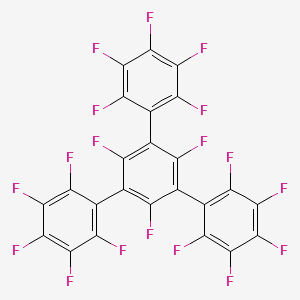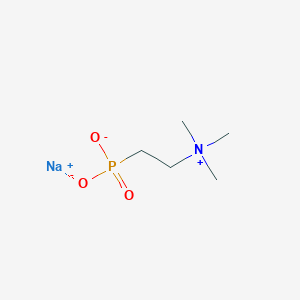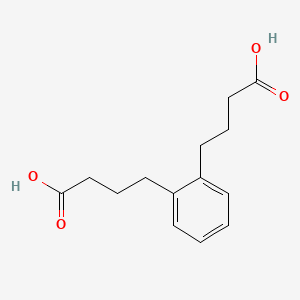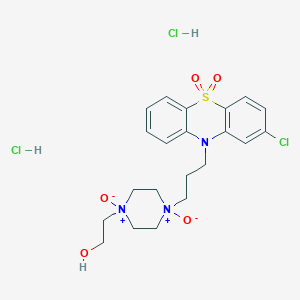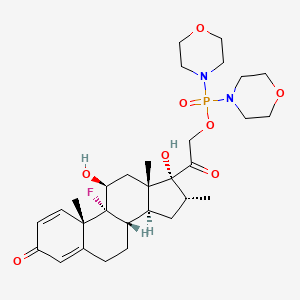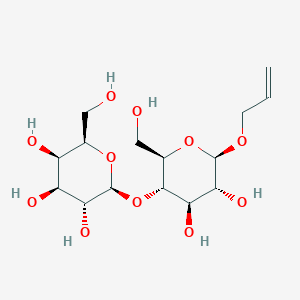
Gal(b1-4)Glc(b)-O-allyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Gal(b1-4)Glc(b)-O-allyl is a disaccharide derivative consisting of a galactose (Gal) and glucose (Glc) unit linked by a β1-4 glycosidic bond, with an allyl group attached to the glucose unit. This compound is a part of the larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of the allyl group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)Glc(b)-O-allyl typically involves the following steps:
Glycosylation Reaction: The initial step involves the formation of the β1-4 glycosidic bond between galactose and glucose. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where the hydroxyl group of the glucose unit is reacted with an allyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated glycosylation reactors. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Gal(b1-4)Glc(b)-O-allyl: can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated alkyl chains.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学的研究の応用
Gal(b1-4)Glc(b)-O-allyl: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of biodegradable polymers.
作用機序
The mechanism by which Gal(b1-4)Glc(b)-O-allyl exerts its effects is primarily through its interaction with specific enzymes and receptors. The β1-4 glycosidic bond is recognized by glycosyltransferases, which can further modify the compound by adding additional sugar units. The allyl group can undergo various chemical transformations, making the compound versatile for different applications.
類似化合物との比較
Gal(b1-4)Glc(b)-O-allyl: can be compared with other similar compounds such as:
Lactose (Gal(b1-4)Glc): Lacks the allyl group, making it less reactive in certain chemical reactions.
Lacto-N-biose (Gal(b1-3)GlcNAc): Contains an N-acetylglucosamine unit instead of glucose, leading to different biological activities.
Lactulose (Gal(b1-4)Fructose): Contains a fructose unit instead of glucose, used primarily as a laxative.
The uniqueness of This compound lies in its allyl group, which provides additional sites for chemical modification and enhances its utility in various applications.
特性
分子式 |
C15H26O11 |
|---|---|
分子量 |
382.36 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h2,6-22H,1,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
InChIキー |
XNJOGRYFBJDYQK-YZIZBFEWSA-N |
異性体SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
C=CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


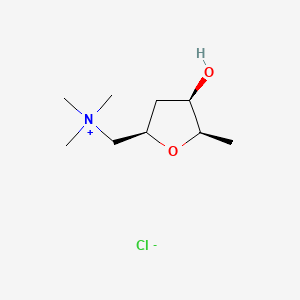
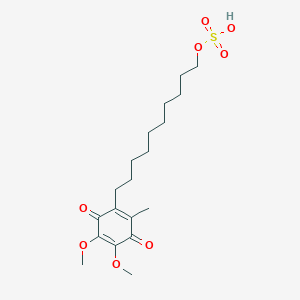
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
